REACTION_CXSMILES
|
C[C@H]1P(CCP2[C@H](C)CC[C@H]2C)[C@H](C)CC1.[CH3:17][O:18][C:19](=[O:31])[CH2:20][C:21]1[C:25]2[CH:26]=[CH:27][C:28]([OH:30])=[CH:29][C:24]=2[O:23][CH:22]=1.[H][H]>CO>[CH3:17][O:18][C:19](=[O:31])[CH2:20][CH:21]1[C:25]2[CH:26]=[CH:27][C:28]([OH:30])=[CH:29][C:24]=2[O:23][CH2:22]1
|
Name
|
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.5 mg
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H](P1CCP2[C@@H](CC[C@H]2C)C)C
|
Name
|
methyl(6-hydroxy-1-benzofuran-3-yl)acetate
|
Quantity
|
51 mg
|
Type
|
reactant
|
Smiles
|
COC(CC1=COC2=C1C=CC(=C2)O)=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
COC(CC1COC2=C1C=CC(=C2)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C@H]1P(CCP2[C@H](C)CC[C@H]2C)[C@H](C)CC1.[CH3:17][O:18][C:19](=[O:31])[CH2:20][C:21]1[C:25]2[CH:26]=[CH:27][C:28]([OH:30])=[CH:29][C:24]=2[O:23][CH:22]=1.[H][H]>CO>[CH3:17][O:18][C:19](=[O:31])[CH2:20][CH:21]1[C:25]2[CH:26]=[CH:27][C:28]([OH:30])=[CH:29][C:24]=2[O:23][CH2:22]1
|
Name
|
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.5 mg
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H](P1CCP2[C@@H](CC[C@H]2C)C)C
|
Name
|
methyl(6-hydroxy-1-benzofuran-3-yl)acetate
|
Quantity
|
51 mg
|
Type
|
reactant
|
Smiles
|
COC(CC1=COC2=C1C=CC(=C2)O)=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
COC(CC1COC2=C1C=CC(=C2)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C@H]1P(CCP2[C@H](C)CC[C@H]2C)[C@H](C)CC1.[CH3:17][O:18][C:19](=[O:31])[CH2:20][C:21]1[C:25]2[CH:26]=[CH:27][C:28]([OH:30])=[CH:29][C:24]=2[O:23][CH:22]=1.[H][H]>CO>[CH3:17][O:18][C:19](=[O:31])[CH2:20][CH:21]1[C:25]2[CH:26]=[CH:27][C:28]([OH:30])=[CH:29][C:24]=2[O:23][CH2:22]1
|
Name
|
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.5 mg
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H](P1CCP2[C@@H](CC[C@H]2C)C)C
|
Name
|
methyl(6-hydroxy-1-benzofuran-3-yl)acetate
|
Quantity
|
51 mg
|
Type
|
reactant
|
Smiles
|
COC(CC1=COC2=C1C=CC(=C2)O)=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
COC(CC1COC2=C1C=CC(=C2)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |